N-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
Chemical Structure and Properties The compound N-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS: 1421442-73-0) features a morpholine ring substituted at position 4 with a thiophen-2-ylmethyl group and at position 3 with a carboxamide moiety linked to a 3-chloro-2-methylphenyl group (Fig. 1). Its molecular formula is C₁₇H₁₄ClF₃N₂O₃S, with a molecular weight of 418.82 g/mol .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-11-13(18)5-2-6-14(11)19-17(22)15-9-23-10-16(21)20(15)8-12-4-3-7-24-12/h2-7,15H,8-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRFDHONNJBETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2COCC(=O)N2CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
Molecular Weight: 315.81 g/mol
CAS Number: 1142200-19-8
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene-based compounds have been noted for their antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-5-oxo... | Staphylococcus aureus | Effective |
| N-(3-chloro-2-methylphenyl)-5-oxo... | E. coli | Moderate |
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Studies suggest that morpholine derivatives can inhibit viral replication through various mechanisms, including interference with viral RNA synthesis. For example, related compounds have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase.
Study on Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of a series of morpholine derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibited a broad spectrum of activity against several pathogens, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
Anticancer Potential
In another investigation, the anticancer properties of thiophene-based morpholines were assessed in vitro against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells, suggesting a mechanism that warrants further exploration for therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Key Structural and Functional Differences
Core Heterocycle Variations Morpholine vs. Oxazolidinone Derivatives: Compounds like those in incorporate an oxazolidinone ring, which is associated with antibacterial activity but may exhibit higher metabolic instability due to ring strain.
Substituent Effects
- Thiophen-2-ylmethyl Group : Common in all compared compounds, this group likely contributes to π-π stacking interactions with hydrophobic enzyme pockets.
- Chloro and Trifluoromethyl Groups : The target compound’s 3-chloro-2-methylphenyl group and trifluoromethyl substitution may enhance lipophilicity and membrane permeability compared to analogs with methoxy or methylthio groups .
Pharmacological Implications Morpholine Derivatives: The target compound’s morpholine ring may confer better pharmacokinetic profiles (e.g., longer half-life) than triazole-based analogs, which are often metabolized more rapidly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
